Cox-2-IN-42

Description

BenchChem offers high-quality Cox-2-IN-42 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cox-2-IN-42 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H25N5O5S |

|---|---|

Molecular Weight |

567.6 g/mol |

IUPAC Name |

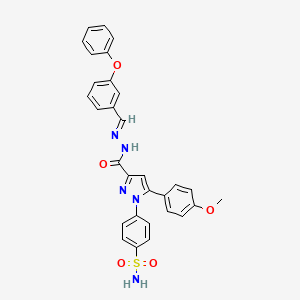

5-(4-methoxyphenyl)-N-[(E)-(3-phenoxyphenyl)methylideneamino]-1-(4-sulfamoylphenyl)pyrazole-3-carboxamide |

InChI |

InChI=1S/C30H25N5O5S/c1-39-24-14-10-22(11-15-24)29-19-28(34-35(29)23-12-16-27(17-13-23)41(31,37)38)30(36)33-32-20-21-6-5-9-26(18-21)40-25-7-3-2-4-8-25/h2-20H,1H3,(H,33,36)(H2,31,37,38)/b32-20+ |

InChI Key |

HLKXBAGNXMBZBL-UZWMFBFFSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(=O)N/N=C/C4=CC(=CC=C4)OC5=CC=CC=C5 |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(=O)NN=CC4=CC(=CC=C4)OC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Discovery of Cox-2-IN-42: A Case Study in Non-Public Research

Despite its commercial availability for preclinical research, the specific discovery and development history of the selective cyclooxygenase-2 (COX-2) inhibitor, Cox-2-IN-42, remains largely undocumented in publicly accessible scientific literature. This technical guide synthesizes the available information and constructs a likely path to its discovery based on established methodologies in modern drug development, particularly those involving zebrafish models for neurological research.

Cox-2-IN-42, also identified by the designation "Compound T1," is known to be a COX-2 inhibitor that demonstrates protective effects against pentylenetetrazole (PTZ)-induced neuronal damage in zebrafish.[1][2] This specific biological activity suggests its discovery and initial characterization were likely part of a research program focused on neuroinflammation and seizure-related disorders.

Due to the absence of published primary research, this guide will outline a hypothetical, yet representative, discovery and development workflow for a compound like Cox-2-IN-42, drawing parallels with established practices in the field of COX-2 inhibitor research.

The Rationale for Selective COX-2 Inhibition

The development of selective COX-2 inhibitors was a landmark in medicinal chemistry. The cyclooxygenase enzyme has two main isoforms, COX-1 and COX-2.[3] COX-1 is constitutively expressed in many tissues and is responsible for homeostatic functions, including the protection of the gastrointestinal tract.[3] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated during inflammatory processes and in the central nervous system, where it contributes to inflammation and pain.[3]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, leading to common side effects like gastrointestinal issues. The impetus for developing selective COX-2 inhibitors was to create anti-inflammatory and analgesic agents with a reduced risk of these adverse effects.[3]

Hypothetical Discovery and Preclinical Development of Cox-2-IN-42

Given its known activity in a zebrafish model, the discovery of Cox-2-IN-42 likely followed a modern, phenotype-based screening approach.

High-Throughput Screening in a Zebrafish Model

The zebrafish has emerged as a powerful in vivo model for high-throughput screening of small molecules due to its rapid development, genetic tractability, and optical transparency, which allows for live imaging of biological processes. A plausible workflow for the discovery of Cox-2-IN-42 is depicted below.

Experimental Protocols

Zebrafish Pentylenetetrazole (PTZ)-Induced Seizure Model:

-

Objective: To induce seizure-like behavior and neuronal damage in zebrafish larvae for in vivo screening of neuroprotective compounds.

-

Methodology:

-

Zebrafish larvae (typically 5-7 days post-fertilization) are placed in a multi-well plate.

-

A solution of pentylenetetrazole (PTZ), a GABA-A antagonist, is added to the water to induce seizure-like convulsions.

-

Test compounds from a chemical library are added to individual wells prior to or concurrently with PTZ exposure.

-

Larval behavior is monitored and scored for seizure severity. Locomotor activity (velocity and distance moved) can be quantified using a video-tracking system.

-

Neuronal damage can be assessed using vital dyes that stain for dead or dying cells, or by analyzing the expression of neuronal activity markers like c-fos via quantitative PCR.

-

In Vivo Administration of Cox-2-IN-42 in Zebrafish:

Based on commercially available data, Cox-2-IN-42 has been administered to zebrafish via intraperitoneal injection.

-

Dosing: 50-150 μM concentrations have been used to elicit protective effects against PTZ-induced neuronal damage.[2]

-

Formulation: For in vivo studies, the compound is typically dissolved in a vehicle suitable for injection, such as a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[2]

Quantitative Data and Characterization

While specific quantitative data for Cox-2-IN-42 is not publicly available, the following tables illustrate the types of data that would be generated during its characterization. The values for the well-characterized COX-2 inhibitor, Celecoxib, are provided for reference.

Table 1: In Vitro COX Inhibition

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |

| Cox-2-IN-42 | Data not available | Data not available | Data not available |

| Celecoxib | 15 | 0.04 | 375 |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Efficacy in Zebrafish PTZ Model

| Compound | Dose Range (μM, i.p.) | Outcome |

| Cox-2-IN-42 | 50-150 | Protection against neuronal damage and seizure-like conditions[2] |

| Vehicle Control | N/A | No protection |

Signaling Pathways

The neuroprotective effects of COX-2 inhibitors in the context of seizures are thought to be mediated by the reduction of pro-inflammatory prostaglandins in the central nervous system. The general signaling pathway is outlined below.

Conclusion

The discovery and development of Cox-2-IN-42 likely represent a targeted effort to identify novel neuroprotective agents through a modern, in vivo screening platform. While the lack of public data prevents a detailed historical account, the known biological activity in a zebrafish seizure model allows for the construction of a scientifically plausible discovery and development narrative. This narrative underscores the importance of phenotypic screening in identifying compounds with novel therapeutic potential and highlights the continued interest in selective COX-2 inhibition for a range of pathological conditions beyond classical inflammation. Further disclosure of primary research data would be necessary to fully elucidate the scientific journey of this compound.

References

An In-Depth Technical Guide to the Mechanism of Action of Cox-2-IN-42 as a COX-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cox-2-IN-42, also identified as Compound T1, is a recognized inhibitor of the cyclooxygenase-2 (COX-2) enzyme. While specific quantitative data on its inhibitory potency and binding kinetics are not extensively available in public literature, its mechanism of action is understood through the broader context of selective COX-2 inhibition. This guide provides a comprehensive overview of the presumed mechanism of action of Cox-2-IN-42, detailing the downstream signaling pathways affected by COX-2 inhibition. Furthermore, it outlines standardized experimental protocols for evaluating the efficacy and selectivity of COX-2 inhibitors, which would be applicable to the characterization of Cox-2-IN-42.

Introduction to Cox-2-IN-42

Cox-2-IN-42 is a molecule identified for its inhibitory activity against the COX-2 enzyme. The primary publicly available research highlights its neuroprotective effects, where it has been shown to protect zebrafish against pentylenetetrazol (PTZ)-induced neuronal damage and seizure-like conditions. This observation suggests that its COX-2 inhibitory action plays a crucial role in mitigating neuroinflammation and neuronal hyperexcitability.

Quantitative Inhibitory Profile of Cox-2-IN-42

A thorough review of the scientific literature did not yield specific quantitative data regarding the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) of Cox-2-IN-42 against COX-1 and COX-2 enzymes. Such data is crucial for determining the potency and selectivity of the inhibitor. For a comprehensive evaluation, these values would need to be determined experimentally.

| Parameter | Value | Reference |

| COX-2 IC50 | Not Available | - |

| COX-1 IC50 | Not Available | - |

| Selectivity Index (COX-1 IC50 / COX-2 IC50) | Not Available | - |

| Ki (COX-2) | Not Available | - |

Table 1: Inhibitory Potency and Selectivity of Cox-2-IN-42. The lack of available data underscores the need for further biochemical characterization of this compound.

Presumed Mechanism of Action: Selective COX-2 Inhibition

The mechanism of action of Cox-2-IN-42 is predicated on its function as a selective inhibitor of the COX-2 enzyme. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation.

By selectively inhibiting COX-2, Cox-2-IN-42 is presumed to block the production of pro-inflammatory prostaglandins (such as PGE2) at the site of inflammation, without significantly affecting the homeostatic functions of COX-1 in the gastrointestinal tract and platelets. This selectivity is a key feature of modern non-steroidal anti-inflammatory drugs (NSAIDs) aimed at reducing the gastrointestinal side effects associated with non-selective COX inhibitors.

The binding of selective COX-2 inhibitors is typically to the hydrophobic channel of the enzyme's active site. Key amino acid differences between COX-1 and COX-2 create a larger and more accessible active site in COX-2, which can accommodate the bulkier structures of selective inhibitors. Molecular docking studies of various COX-2 inhibitors have revealed interactions with key residues such as Arg-120, Tyr-355, Ser-530, and Tyr-385.

Downstream Signaling Pathways Modulated by Cox-2-IN-42

The inhibition of COX-2 by Cox-2-IN-42 leads to the downregulation of prostaglandin synthesis, thereby impacting several downstream signaling pathways implicated in inflammation, cell proliferation, and apoptosis.

Figure 1: COX-2 Signaling Pathway and Point of Inhibition. This diagram illustrates how Cox-2-IN-42 intervenes in the conversion of arachidonic acid to prostaglandins, thereby modulating downstream cellular processes.

Experimental Protocols for Inhibitor Characterization

The following are detailed, standardized protocols that can be employed to determine the quantitative inhibitory profile of a COX-2 inhibitor like Cox-2-IN-42.

In Vitro Fluorometric COX-2 Enzyme Inhibition Assay

This assay measures the peroxidase activity of the COX-2 enzyme, which is the second step in the conversion of arachidonic acid. The assay relies on a fluorometric probe that is oxidized in the presence of PGG2, the intermediate product of the COX reaction.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Reconstitute human recombinant COX-2 enzyme in the reaction buffer.

-

Prepare a solution of a fluorometric probe (e.g., ADHP) and heme cofactor.

-

Prepare a stock solution of the inhibitor (Cox-2-IN-42) in a suitable solvent (e.g., DMSO).

-

Prepare a solution of arachidonic acid (substrate).

-

-

Assay Procedure:

-

In a 96-well microplate, add the reaction buffer, COX-2 enzyme, heme, and fluorometric probe to each well.

-

Add serial dilutions of the inhibitor to the test wells and solvent control to the control wells.

-

Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Measure the fluorescence intensity kinetically over a period of 5-10 minutes using a fluorescence plate reader (e.g., Ex/Em = 535/587 nm).

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Figure 2: Workflow for In Vitro Fluorometric COX-2 Inhibition Assay. This flowchart outlines the key steps in determining the enzymatic inhibitory potency of a compound.

Cell-Based Prostaglandin E2 (PGE2) Production Assay

This assay measures the ability of an inhibitor to block the production of PGE2 in a cellular context, providing a more physiologically relevant measure of its activity.

Methodology:

-

Cell Culture and Stimulation:

-

Culture a suitable cell line that expresses COX-2 upon stimulation (e.g., RAW 264.7 macrophages or A549 lung carcinoma cells).

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Treat the cells with a pro-inflammatory stimulus (e.g., lipopolysaccharide, LPS) to induce COX-2 expression.

-

-

Inhibitor Treatment:

-

Add serial dilutions of the inhibitor (Cox-2-IN-42) to the stimulated cells.

-

Incubate for a sufficient time to allow for inhibition of PGE2 synthesis (e.g., 4-24 hours).

-

-

PGE2 Measurement:

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGE2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

-

Data Analysis:

-

Plot the PGE2 concentration against the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value for the inhibition of cellular PGE2 production.

-

Figure 3: Workflow for Cell-Based PGE2 Production Assay. This diagram details the process for assessing an inhibitor's efficacy in a cellular environment.

Conclusion

Cox-2-IN-42 is a promising COX-2 inhibitor with demonstrated in vivo activity. While its detailed biochemical profile remains to be fully elucidated, its mechanism of action is firmly rooted in the selective inhibition of the COX-2 enzyme. This targeted action is expected to modulate downstream signaling pathways involved in inflammation and related pathologies. The experimental protocols outlined in this guide provide a clear framework for the comprehensive characterization of Cox-2-IN-42 and other novel COX-2 inhibitors, which is essential for their further development as potential therapeutic agents.

A Technical Guide to the Preliminary Cytotoxicity Screening of Cox-2-IN-42

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, public domain information and specific research data on a compound designated "Cox-2-IN-42" are not available. This document, therefore, presents a representative technical guide based on established methodologies for the preliminary cytotoxicity screening of selective Cyclooxygenase-2 (COX-2) inhibitors. The data and experimental protocols provided are illustrative and synthesized from common practices in the field of cancer research and drug development.

Introduction

Cyclooxygenase-2 (COX-2) is an enzyme that plays a significant role in inflammation and pain.[1][2] Its overexpression has been implicated in the progression of various human cancers, including colorectal, breast, and lung cancer, by promoting cell proliferation, inhibiting apoptosis (programmed cell death), and stimulating angiogenesis (the formation of new blood vessels).[3][4][5] Consequently, selective COX-2 inhibitors are a promising class of therapeutic agents for cancer treatment.[3][6]

This guide outlines the preliminary cytotoxicity screening of a novel, selective COX-2 inhibitor, herein referred to as Cox-2-IN-42. The objective of this screening is to assess the compound's efficacy in inhibiting cancer cell growth and to determine its cytotoxic profile across a panel of human cancer cell lines.

COX-2 Signaling Pathway

The enzyme COX-2 is involved in the conversion of arachidonic acid into prostaglandins, such as prostaglandin E2 (PGE2).[7] These prostaglandins can then bind to their respective receptors on the cell surface, activating downstream signaling pathways that are involved in cell proliferation, survival, and invasion.[4] The inhibition of COX-2 is expected to block these effects.

Experimental Protocols

The following protocols describe the methodologies used for the preliminary cytotoxicity screening of Cox-2-IN-42.

Cell Lines and Culture

A panel of human cancer cell lines with varying levels of COX-2 expression was used. This included:

-

HT-29 (Colon Cancer): High COX-2 expression.[8]

-

MDA-MB-231 (Breast Cancer): High COX-2 expression.[8]

-

A549 (Lung Cancer): Moderate COX-2 expression.[3]

-

MCF-7 (Breast Cancer): Low to negligible COX-2 expression.[3]

-

HEK293 (Human Embryonic Kidney): Non-cancerous control cell line.

Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[9]

Protocol:

-

Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

The following day, the culture medium was replaced with fresh medium containing various concentrations of Cox-2-IN-42 (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) was also included.

-

The plates were incubated for 48 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

-

The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

Cell viability was calculated as a percentage of the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined from the dose-response curves.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells, serving as an indicator of cytotoxicity.[10]

Protocol:

-

Cells were seeded and treated with Cox-2-IN-42 as described in the MTT assay protocol.

-

After the 48-hour incubation period, 50 µL of the cell culture supernatant from each well was transferred to a new 96-well plate.

-

50 µL of the LDH reaction mixture (containing diaphorase and NAD+) was added to each well.

-

The plate was incubated for 30 minutes at room temperature, protected from light.

-

The absorbance was measured at 490 nm.

-

The percentage of cytotoxicity was calculated relative to a positive control (cells treated with a lysis buffer to achieve maximum LDH release).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.

Protocol:

-

Cells were seeded in 6-well plates and treated with Cox-2-IN-42 at its determined IC50 concentration for 24 hours.

-

Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

5 µL of Annexin V-FITC and 5 µL of PI were added to the cell suspension.

-

The cells were incubated for 15 minutes at room temperature in the dark.

-

The stained cells were analyzed by flow cytometry.

Experimental Workflow

The overall workflow for the preliminary cytotoxicity screening is depicted below.

Results

The following tables summarize the quantitative data obtained from the preliminary cytotoxicity screening of Cox-2-IN-42.

Table 1: IC50 Values of Cox-2-IN-42 in Human Cancer Cell Lines

| Cell Line | COX-2 Expression | IC50 (µM) after 48h |

| HT-29 | High | 15.2 ± 1.8 |

| MDA-MB-231 | High | 22.5 ± 2.1 |

| A549 | Moderate | 45.8 ± 3.5 |

| MCF-7 | Low | > 100 |

| HEK293 | Negligible | > 100 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cytotoxicity of Cox-2-IN-42 at 50 µM after 48 hours (LDH Assay)

| Cell Line | % Cytotoxicity |

| HT-29 | 68.4 ± 5.2 |

| MDA-MB-231 | 55.1 ± 4.7 |

| A549 | 30.2 ± 3.9 |

| MCF-7 | 5.8 ± 1.1 |

| HEK293 | 3.2 ± 0.8 |

Data are presented as mean ± standard deviation.

Table 3: Apoptosis Induction by Cox-2-IN-42 in HT-29 Cells at IC50 Concentration (15.2 µM) after 24 hours

| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.6 | 2.4 ± 0.5 |

| Cox-2-IN-42 | 52.3 ± 4.1 | 35.8 ± 3.5 | 11.9 ± 2.1 |

Data are presented as mean ± standard deviation.

Discussion

The preliminary cytotoxicity screening of Cox-2-IN-42 reveals a selective cytotoxic effect against cancer cell lines with high to moderate COX-2 expression. The IC50 values were significantly lower in HT-29 and MDA-MB-231 cells, which are known to overexpress COX-2, compared to the low-expressing MCF-7 cell line and the non-cancerous HEK293 cell line. This suggests that the cytotoxic activity of Cox-2-IN-42 is likely mediated through the inhibition of the COX-2 pathway.

Conclusion

The in vitro data from this preliminary screening suggest that Cox-2-IN-42 is a promising candidate for further investigation as a selective anticancer agent. Its preferential cytotoxicity towards COX-2-overexpressing cancer cells, coupled with minimal impact on non-cancerous cells, highlights its potential for a favorable therapeutic window. Future studies should focus on elucidating the precise molecular mechanisms of action, conducting in vivo efficacy studies in animal models, and performing comprehensive safety and toxicology assessments.

References

- 1. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 2. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 3. Recent advances in targeting COX-2 for cancer therapy: a review - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Significance of Cyclooxygenase-2 in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclooxygenase 2: protein-protein interactions and posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sid.ir [sid.ir]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]

The Structural Symphony of Selectivity: An In-depth Technical Guide to the Structure-Activity Relationships of Novel COX-2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles governing the structural-activity relationships (SAR) of novel selective cyclooxygenase-2 (COX-2) inhibitors. While the specific compound "Cox-2-IN-42" remains unidentified in public literature, this whitepaper will focus on the well-established and emerging principles of diarylheterocycle-based COX-2 inhibitors, a class that continues to dominate the landscape of selective anti-inflammatory drug discovery. By understanding the intricate interplay between molecular structure and biological activity, researchers can rationally design more potent and selective therapeutic agents.

The Rationale for COX-2 Selectivity

The therapeutic anti-inflammatory, analgesic, and antipyretic effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily mediated through the inhibition of COX-2.[1] Conversely, the undesirable gastrointestinal side effects, such as ulceration and bleeding, are largely attributed to the inhibition of the constitutively expressed COX-1 isoform, which plays a crucial role in maintaining the integrity of the gastric mucosa.[2] Therefore, the development of selective COX-2 inhibitors remains a paramount goal in medicinal chemistry to dissociate the therapeutic benefits from the dose-limiting toxicities of traditional NSAIDs.

The structural basis for selectivity lies in the subtle but critical differences in the active sites of COX-1 and COX-2. The substitution of isoleucine at position 523 in COX-1 with a smaller valine in COX-2 creates a larger, more accommodating hydrophobic side pocket in the COX-2 active site.[1] This structural nuance is the primary target for the design of selective inhibitors.

Core Structural Features and Structure-Activity Relationships

The quintessential pharmacophore for selective COX-2 inhibitors consists of a central heterocyclic or carbocyclic ring bearing two vicinal aryl groups.[2] One of the aryl rings, typically termed the "sulfonamide/sulfone-bearing ring," is substituted at the para-position with a SO₂NH₂ (sulfonamide) or SO₂Me (methylsulfonyl) group. This functional group is a key determinant of COX-2 selectivity, as it can insert into and interact with the aforementioned hydrophobic side pocket of the COX-2 enzyme.

The Central Ring Scaffold

A variety of five-membered heterocyclic rings have been successfully employed as the central scaffold, including pyrazole, imidazole, furanone, isoxazole, and thiazole. The nature of this central ring influences the overall conformation of the molecule and the spatial orientation of the two aryl substituents, thereby impacting both potency and selectivity.

The Diaryl Substitution Pattern

The 1,2-diaryl substitution pattern on the central ring is a hallmark of the "coxib" class of drugs.

-

The Sulfonamide/Sulfone-Bearing Phenyl Ring: The para-substituted SO₂NH₂ or SO₂Me group is crucial for high-affinity binding within the secondary pocket of the COX-2 active site. The sulfonamide moiety, in particular, can form hydrogen bonds with residues such as His90 and Arg513, further anchoring the inhibitor.[3]

-

The Second Phenyl Ring (at the adjacent position): This ring, often referred to as the "C-5 phenyl ring" in pyrazole-based inhibitors, occupies the main hydrophobic channel of the COX active site. Substitutions on this ring can modulate the inhibitor's potency. Generally, smaller, electron-withdrawing groups at the para-position, such as fluorine or chlorine, are well-tolerated or can enhance activity.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro COX-1 and COX-2 inhibitory activities and the COX-2 selectivity indices of representative selective inhibitors, including established drugs and novel compounds from the scientific literature.

Table 1: In Vitro Inhibitory Activity of Marketed COX-2 Inhibitors

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

| Celecoxib | 1.5 | 0.05 | 30 |

| Rofecoxib | >10 | 0.53 | >18.8 |

| Etoricoxib | 5.3 | 0.05 | 106 |

| Valdecoxib | 1.5 | 0.05 | 30 |

Data compiled from multiple sources.[4][5][6] IC₅₀ values can vary depending on the specific assay conditions.

Table 2: Structure-Activity Relationship of Novel Pyrazole-Based COX-2 Inhibitors

| Compound ID | R¹ (at C-1 Phenyl) | R² (at C-5 Phenyl) | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI) |

| Celecoxib | 4-SO₂NH₂ | 4-CH₃ | 1.5 | 0.05 | 30 |

| Compound 15c | 4-SO₂NH₂ | 4-Cl | 1.69 | 0.059 | 28.64 |

| Compound 15d | 4-SO₂NH₂ | 4-F | 2.87 | 0.061 | 47.05 |

| Compound 19d | 4-SO₂CH₃ | 4-F | 5.89 | 0.062 | 95.0 |

| Compound 11 | 4-SO₂NH₂ | 3-Cl, 4-F | >50 | 0.043 | >1162 |

| Compound 12 | 4-SO₂NH₂ | 3-Br, 4-F | >50 | 0.049 | >1020 |

| Compound 15 | 4-SO₂NH₂ | 3-I, 4-F | >50 | 0.048 | >1041 |

Data for compounds 15c, 15d, and 19d from[7]. Data for compounds 11, 12, and 15 from[8].

Table 3: Structure-Activity Relationship of Novel Imidazole-Based COX-2 Inhibitors

| Compound ID | R (at C-2 Phenyl) | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI) |

| Parent Compound | H | >10 | >10 | - |

| Compound 32 | Cl | 8.2 | 0.15 | 54.7 |

| Compound 33 | Br | 7.5 | 0.25 | 30 |

| Compound 34 | CH₃ | 6.8 | 0.28 | 24.3 |

Data from a study on 1,5-diarylimidazoles, with a 4-SO₂CH₃ group on the C-5 phenyl ring and a 4-F group on the N-1 phenyl ring.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate evaluation and comparison of novel COX-2 inhibitors.

In Vitro COX Inhibition Assay (Enzyme-Based)

This assay determines the concentration of a compound required to inhibit the activity of purified COX-1 and COX-2 enzymes by 50% (IC₅₀).

Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Hematin and L-epinephrine (cofactors)

-

Tris-HCl buffer (pH 8.0)

-

Test compounds dissolved in DMSO

-

Reference inhibitors (e.g., Celecoxib, Indomethacin)

-

96-well plates

-

Plate reader (for colorimetric or fluorometric detection)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine in each well of a 96-well plate.

-

Add the purified COX-1 or COX-2 enzyme solution to the wells and incubate for 2 minutes at room temperature.

-

Add various concentrations of the test compound (or vehicle control) to the wells and pre-incubate for 10 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate.

-

Monitor the peroxidase activity of COX by measuring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm or by using a fluorometric probe.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

The selectivity index (SI) is calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2.

Human Whole Blood Assay for COX Selectivity

This ex vivo assay provides a more physiologically relevant assessment of COX-1 and COX-2 inhibition in the presence of plasma proteins and other blood components.

Materials:

-

Freshly drawn human venous blood from healthy, drug-free volunteers

-

Heparin or no anticoagulant (for COX-2 and COX-1 assays, respectively)

-

Lipopolysaccharide (LPS) to induce COX-2 expression in monocytes

-

Test compounds dissolved in DMSO

-

Reference inhibitors

-

Enzyme immunoassay (EIA) kits for Prostaglandin E₂ (PGE₂) and Thromboxane B₂ (TXB₂)

Procedure:

For COX-2 Inhibition:

-

Incubate heparinized whole blood with various concentrations of the test compound (or vehicle) in the presence of LPS (e.g., 10 µg/mL) for 24 hours at 37°C.

-

Centrifuge the samples to separate the plasma.

-

Measure the concentration of PGE₂, a primary product of COX-2 activity in monocytes, in the plasma using an EIA kit.

-

Calculate the IC₅₀ for COX-2 inhibition.

For COX-1 Inhibition:

-

Incubate non-heparinized whole blood with various concentrations of the test compound (or vehicle) for 1 hour at 37°C to allow for clotting.

-

During clotting, platelets are activated and produce thromboxane A₂ (TXA₂), which is rapidly converted to the stable metabolite TXB₂. This process is exclusively dependent on COX-1.

-

Centrifuge the samples to separate the serum.

-

Measure the concentration of TXB₂ in the serum using an EIA kit.

-

Calculate the IC₅₀ for COX-1 inhibition.

-

Determine the selectivity index (SI = COX-1 IC₅₀ / COX-2 IC₅₀).[4]

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory agents.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

1% w/v carrageenan solution in sterile saline

-

Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Reference drug (e.g., Indomethacin or Celecoxib)

-

Plethysmometer to measure paw volume

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the test compound or vehicle orally or intraperitoneally.

-

After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[7]

-

Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[9]

-

The degree of edema is calculated as the increase in paw volume at each time point compared to the initial volume.

-

The percentage of inhibition of edema for each treated group is calculated relative to the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding.

Caption: COX-2 signaling pathway in inflammation.

Caption: Drug discovery workflow for novel COX-2 inhibitors.

Conclusion

The rational design of selective COX-2 inhibitors is a mature yet continually evolving field. The foundational principles of a central diarylheterocycle scaffold with a key sulfonamide or methylsulfonyl moiety remain the cornerstone of achieving selectivity. As demonstrated by the quantitative SAR data, subtle modifications to the peripheral substituents and the central ring can lead to significant improvements in both potency and selectivity. The experimental protocols outlined herein provide a robust framework for the comprehensive evaluation of novel chemical entities. By integrating these principles of medicinal chemistry and pharmacological testing, the scientific community can continue to develop safer and more effective anti-inflammatory therapies.

References

- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

The Neuroprotective Potential of Cyclooxygenase-2 (COX-2) Inhibitors: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific compound "Cox-2-IN-42" is not publicly available within the provided search results. This document provides a comprehensive overview of the neuroprotective potential of the broader class of Cyclooxygenase-2 (COX-2) inhibitors, which serves as the scientific context for investigating novel molecules like Cox-2-IN-42.

Executive Summary

Cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade, has emerged as a significant therapeutic target for neurodegenerative diseases and brain injuries.[1][2] Overexpression of COX-2 is a hallmark of neural damage and is implicated in the pathogenesis of conditions like Alzheimer's disease, Parkinson's disease, and ischemic stroke.[2][3][4] This whitepaper synthesizes the current understanding of the neuroprotective mechanisms of COX-2 inhibitors. It details the underlying signaling pathways, presents quantitative data from key studies, and outlines common experimental protocols for evaluating the efficacy of these compounds. The evidence suggests that COX-2 inhibitors confer neuroprotection through multiple mechanisms, including the reduction of pro-inflammatory prostaglandins, modulation of synaptic plasticity, and potentially by shunting arachidonic acid down alternative neuroprotective metabolic pathways.[1][5]

The Role of COX-2 in Neuropathology

COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation and pain.[3][6][7] In the central nervous system (CNS), COX-2 is expressed in neurons and glial cells and its levels are upregulated in response to injury, ischemia, and neuroinflammatory triggers.[1][3] This upregulation leads to an overproduction of prostaglandins, particularly prostaglandin E2 (PGE2), which contributes to excitotoxicity, oxidative stress, and apoptotic neuronal death.[3] Furthermore, COX-2 and its metabolic products are implicated in the aggregation of amyloid-β (Aβ) peptides, a key event in Alzheimer's disease.[2]

Quantitative Data on the Efficacy of COX-2 Inhibitors

The following tables summarize quantitative data from various studies investigating the neuroprotective effects of COX-2 inhibitors.

Table 1: Effect of COX-2 Inhibitors on Amyloid-β and Prostaglandin E2 Levels

| Compound | Model System | Dosage | Effect on Aβ42 Levels | Effect on PGE2 Levels | Reference |

| Indomethacin | Alzheimer's Patients | 100–150 mg/day | Neuroprotective effects observed | Not specified | [2] |

| Ibuprofen | Alzheimer's Patients | Not specified | Beneficial effects and improved memory | Not specified | [2] |

| Various NSAIDs | Tg2576 mice | Not specified | Improved memory function | Inversely related to improved memory | [5] |

| COX-2 Inhibition | Transgenic mice | Not specified | Reduced Aβ42 production and plaque formation | Elevated levels affect secretase activity | [2] |

Table 2: In Vitro COX-2 Inhibitory Activity of Novel Compounds

| Compound Class | Specific Compound | In Vitro COX-2 IC50 (µmol/L) | COX-2 Selectivity Index | Reference |

| Isoxazoles | Compound 40 | 0.039 - 0.065 | As selective as celecoxib | [7] |

| Pyrazoles | Compound 42, 44 | 0.039 - 0.065 | As selective as celecoxib | [7] |

| Fluorinated Compounds | Compound 12, 13, 14 | 0.049, 0.057, 0.054 | 253.1, 201.8, 214.8 | [7] |

| Imidazoline-5-ones | Compound 22, 23, 24 | 0.090, 0.087, 0.092 | Not specified | [7] |

Key Signaling Pathways in COX-2-Mediated Neuroprotection

The neuroprotective effects of COX-2 inhibitors are mediated through several interconnected signaling pathways.

4.1 Arachidonic Acid Metabolism and the Prostaglandin Pathway

The primary mechanism of COX-2 inhibitors is the blockade of prostaglandin synthesis. This pathway is central to inflammation and neuronal damage.

4.2 The Arachidonic Acid Shunting Hypothesis

Inhibition of COX-2 may lead to the "shunting" of arachidonic acid down other metabolic pathways, such as those involving lipoxygenases (LOX) and cytochrome P450 (CYP) epoxygenases, to produce potentially neuroprotective eicosanoids.[1]

4.3 Modulation of Synaptic Plasticity

COX-2 activity has been shown to suppress long-term potentiation (LTP), a cellular correlate of memory.[5] By inhibiting COX-2 and reducing PGE2 levels, COX-2 inhibitors can restore synaptic plasticity.[5]

Experimental Protocols

The following outlines common methodologies used to assess the neuroprotective potential of COX-2 inhibitors.

5.1 In Vitro COX-1/COX-2 Inhibition Assay

This assay is fundamental to determining the potency and selectivity of a novel compound.

Methodology Details:

-

Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes.

-

Substrate: Arachidonic acid.

-

Incubation: The test compound is pre-incubated with the enzyme before the addition of the substrate to allow for binding.

-

Detection: Prostaglandin levels are typically quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for PGE2 or by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for broader prostanoid profiling.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each enzyme. The selectivity index is determined by the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher selectivity index indicates greater selectivity for COX-2.

5.2 In Vivo Models of Neurodegeneration

Animal models are crucial for evaluating the in vivo efficacy of neuroprotective compounds.

Example: Amyloid-β Infusion Model

-

Model: Intracerebroventricular (ICV) infusion of aggregated amyloid-β peptides in rodents.

-

Treatment: Administration of the COX-2 inhibitor (e.g., via oral gavage or intraperitoneal injection) before, during, or after Aβ infusion.

-

Behavioral Assessment: Cognitive function is assessed using tests such as the Morris water maze or Y-maze to evaluate spatial learning and memory.

-

Histological and Biochemical Analysis: Post-mortem brain tissue analysis includes:

-

Immunohistochemistry for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), neuronal loss (e.g., NeuN), and apoptosis (e.g., cleaved caspase-3).

-

ELISA or Western blot to quantify levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), Aβ peptides, and COX-2 expression.

-

Measurement of prostaglandin levels in brain homogenates.

-

Future Directions and Conclusion

The body of evidence strongly supports the therapeutic potential of COX-2 inhibitors in mitigating neuronal damage and cognitive decline associated with a range of neurological disorders. While the cardiovascular risks associated with some selective COX-2 inhibitors necessitate careful consideration in drug design, the development of novel compounds with improved safety profiles remains a promising avenue for neuroprotective therapies.[8][9][10] Future research should focus on elucidating the precise roles of different prostanoids and other arachidonic acid metabolites in the CNS to refine therapeutic strategies. The continued investigation of highly selective and potent COX-2 inhibitors, such as the conceptual Cox-2-IN-42, is warranted to unlock the full therapeutic potential of targeting this critical enzyme in neurological diseases.

References

- 1. Antiinflammatory and neuroprotective actions of COX2 inhibitors in the injured brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the role of COX-2 in Alzheimer's disease: Potential therapeutic implications of COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 4. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclooxygenase-2 inhibition improves amyloid-β-mediated suppression of memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cyclooxygenase-2 (COX-2) Target Engagement and Binding Kinetics

Disclaimer: Information regarding a specific inhibitor designated "Cox-2-IN-42" is not available in the public domain. This guide provides a comprehensive overview of target engagement and binding kinetics for the Cyclooxygenase-2 (COX-2) enzyme, utilizing data from well-characterized inhibitors to illustrate key principles and methodologies for researchers, scientists, and drug development professionals.

Introduction

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[1][2][3] Unlike its constitutively expressed isoform, COX-1, which is involved in homeostatic functions, COX-2 is upregulated by inflammatory stimuli, making it a key target for anti-inflammatory therapies.[4] Selective COX-2 inhibitors, also known as coxibs, were developed to provide the therapeutic benefits of non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[1][5]

Understanding the kinetics of how a compound engages with and binds to COX-2 is critical for developing safe and effective drugs. This involves quantifying the inhibitor's potency, selectivity, and mechanism of action, which collectively determine its pharmacological profile. This guide details the core concepts, experimental protocols, and data interpretation relevant to the study of COX-2 inhibitors.

COX-2 Signaling Pathway

The primary function of COX-2 is to catalyze the conversion of arachidonic acid (AA) into prostaglandin H2 (PGH2).[2][6] This is the rate-limiting step in the biosynthesis of prostanoids, a class of lipid mediators that includes prostaglandins and thromboxanes. PGH2 is subsequently converted by various tissue-specific synthases into biologically active molecules like PGE2, PGI2 (prostacyclin), and others, which mediate processes such as inflammation, pain, and fever.[6][7]

References

- 1. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 2. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 3. oncotarget.com [oncotarget.com]

- 4. Comparison of Absolute Expression and Turnover Number of COX-1 and COX-2 in Human and Rodent Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclooxygenase 2: protein-protein interactions and posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Cox-2-IN-42 in a Zebrafish Seizure Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures. The neuroinflammatory response, particularly the upregulation of cyclooxygenase-2 (COX-2), is increasingly recognized as a key contributor to the pathophysiology of epilepsy.[1][2][3] COX-2 is an inducible enzyme that synthesizes prostaglandins, which are potent inflammatory mediators.[1][2][3] Inhibition of COX-2 has emerged as a potential therapeutic strategy to mitigate seizure activity and associated neuronal damage.[1][4][5] Cox-2-IN-42 is a selective inhibitor of COX-2 that has demonstrated protective effects against pentylenetetrazole (PTZ)-induced neuronal damage and seizure-like conditions in zebrafish models.

The zebrafish (Danio rerio) larva has become a powerful in vivo model for studying epilepsy and for high-throughput screening of anti-epileptic compounds.[6][7][8] This is due to its genetic tractability, optical transparency, and the ability to induce seizures pharmacologically, most commonly with the GABA-A receptor antagonist, pentylenetetrazole (PTZ).[6][7] PTZ-treated zebrafish larvae exhibit well-characterized behavioral and electrophysiological seizure phenotypes, including increased locomotor activity, convulsive behaviors, and epileptiform discharges.[7][9][10]

These application notes provide a detailed experimental protocol for utilizing Cox-2-IN-42 in a PTZ-induced zebrafish seizure model. The protocol covers drug preparation, administration via immersion and intraperitoneal injection, seizure induction, and behavioral analysis.

Chemical Properties of Cox-2-IN-42

| Property | Value |

| Molecular Formula | C30H25N5O5S |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |

Quantitative Data Summary

The following table summarizes the effective concentrations of Cox-2-IN-42 as reported in a zebrafish seizure model.

| Compound | Organism | Seizure Model | Administration Route | Effective Concentration | Observed Effects | Reference |

| Cox-2-IN-42 | Zebrafish (larvae) | PTZ-induced | Intraperitoneal | 50-150 µM | Protection against neuronal damage and seizure-like conditions | TargetMol |

Experimental Protocols

Protocol 1: Evaluation of Cox-2-IN-42 via Immersion in a PTZ-Induced Zebrafish Larval Seizure Model

This protocol is adapted for high-throughput screening and is the recommended method for initial studies.

Materials:

-

Cox-2-IN-42

-

Pentylenetetrazole (PTZ)

-

Dimethyl sulfoxide (DMSO)

-

E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4)

-

Zebrafish larvae (5-7 days post-fertilization, dpf)

-

96-well plates

-

Automated behavioral tracking system

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of Cox-2-IN-42 in 100% DMSO. Store at -80°C.

-

Prepare a 500 mM stock solution of PTZ in E3 medium. Store at -20°C.

-

-

Drug Treatment:

-

On the day of the experiment, prepare working solutions of Cox-2-IN-42 by diluting the stock solution in E3 medium to final concentrations ranging from 1 µM to 100 µM. The final DMSO concentration should not exceed 0.1%.

-

Transfer individual 5-7 dpf zebrafish larvae into the wells of a 96-well plate containing 100 µL of the Cox-2-IN-42 working solutions or a vehicle control (E3 medium with 0.1% DMSO).

-

Incubate the larvae in the drug solutions for 1-2 hours at 28.5°C.

-

-

Seizure Induction:

-

After the pre-incubation period, add 100 µL of a 20 mM PTZ solution to each well to achieve a final concentration of 10 mM PTZ. For the control group (no seizure), add 100 µL of E3 medium.

-

-

Behavioral Analysis:

-

Immediately after adding PTZ, place the 96-well plate into an automated behavioral tracking system.

-

Acclimate the larvae for 5 minutes in the dark.

-

Record the locomotor activity of each larva for a period of 30-90 minutes.[10]

-

Analyze the total distance moved, velocity, and time spent in different movement states (e.g., freezing, normal swimming, hyperactivity). A significant reduction in PTZ-induced hyperactivity by Cox-2-IN-42 indicates a potential anti-convulsant effect.

-

Protocol 2: Evaluation of Cox-2-IN-42 via Intraperitoneal Injection in a PTZ-Induced Zebrafish Larval Seizure Model

This protocol is more technically demanding and is suitable for follow-up studies to confirm findings from the immersion protocol.

Materials:

-

Cox-2-IN-42

-

PTZ

-

DMSO

-

E3 embryo medium

-

Zebrafish larvae (7 dpf)

-

Microinjection setup with a beveled glass needle

-

Anesthetic (e.g., Tricaine/MS-222)

-

Mounting medium (e.g., 3% methylcellulose)

Procedure:

-

Preparation of Injection Solution:

-

Prepare a 50-150 µM working solution of Cox-2-IN-42 in a vehicle suitable for injection (e.g., 0.5% DMSO in phosphate-buffered saline).

-

-

Anesthesia and Mounting:

-

Anesthetize 7 dpf zebrafish larvae in a solution of Tricaine.

-

Once anesthetized, transfer the larvae to a slide with a small amount of mounting medium to immobilize them for injection.

-

-

Intraperitoneal Injection:

-

Using a microinjection setup, carefully inject approximately 1-2 nL of the Cox-2-IN-42 solution into the abdominal cavity, posterior to the yolk sac.

-

Inject a control group with the vehicle solution.

-

-

Recovery and Seizure Induction:

-

After injection, transfer the larvae to fresh E3 medium and allow them to recover for at least 1 hour.

-

Induce seizures by immersing the larvae in a 10 mM PTZ solution.

-

-

Behavioral Analysis:

-

Record and analyze the seizure behavior as described in Protocol 1. Alternatively, manually score the seizure severity based on established scoring systems (e.g., from stage 1: increased erratic movement, to stage 3: clonus-like convulsions and loss of posture).

-

Visualizations

Caption: Experimental workflow for evaluating Cox-2-IN-42 in a zebrafish seizure model.

Caption: Proposed signaling pathway for Cox-2-IN-42 in mitigating seizure activity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cyclooxygenase-2 (COX-2) inhibitors: future therapeutic strategies for epilepsy management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclooxygenase-2 (COX-2) inhibitors: future therapeutic strategies for epilepsy management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The COX-2/prostanoid signaling cascades in seizure disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multimodal Characterization of Seizures in Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validation of the Zebrafish Pentylenetetrazol Seizure Model: Locomotor versus Electrographic Responses to Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Behavioral And Physiological Analysis In A Zebrafish Model Of Epilepsy [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Neural Activity Correlates With Behavior Effects of Anti-Seizure Drugs Efficacy Using the Zebrafish Pentylenetetrazol Seizure Model [frontiersin.org]

Unveiling Cox-2-IN-42: A Promising but Under-Characterized Neuroprotective Agent

For researchers, scientists, and drug development professionals exploring novel therapeutic avenues in neuroscience, the selective cyclooxygenase-2 (COX-2) inhibitor, Cox-2-IN-42, presents a tantalizing yet enigmatic profile. While preliminary data in a zebrafish model suggest neuroprotective potential, a significant gap in publicly available information hinders its immediate application in neuronal cell culture studies. This document outlines the current knowledge on Cox-2-IN-42 and provides a roadmap for its systematic evaluation in in-vitro neuronal systems.

Cox-2-IN-42, also identified as Compound T1, has been described as a selective inhibitor of the COX-2 enzyme.[1] This enzyme is a key player in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[2][3] In the central nervous system, COX-2 is constitutively expressed in neurons and its expression is upregulated in response to various insults, including excitotoxicity and ischemia, contributing to neuronal damage.[3] Therefore, selective inhibition of COX-2 is a rational strategy for neuroprotection.

A singular study in a zebrafish model demonstrated that Cox-2-IN-42 conferred protection against pentylenetetrazole (PTZ)-induced neuronal damage at concentrations ranging from 50 to 150 μM.[1] This finding suggests that Cox-2-IN-42 can cross the blood-brain barrier and exert a neuroprotective effect in a whole-organism context. However, the translation of this observation to mammalian neuronal cell culture requires further fundamental characterization of the compound.

Critical Data Gaps for Neuronal Cell Culture Applications

To effectively utilize Cox-2-IN-42 in neuronal cell culture studies, the following critical information is currently unavailable and necessitates experimental determination:

-

Chemical Structure: The precise chemical structure of Cox-2-IN-42 (Chemical Formula: C30H25N5O5S) has not been publicly disclosed.[1] Knowledge of the structure is paramount for understanding its physicochemical properties, predicting potential off-target effects, and informing any medicinal chemistry efforts.

-

IC50 Values for COX-1 and COX-2: The half-maximal inhibitory concentrations (IC50) for both COX-1 and COX-2 are essential to quantify the potency and selectivity of Cox-2-IN-42. This data is crucial for designing experiments with appropriate concentrations to ensure selective COX-2 inhibition while minimizing off-target effects related to COX-1 inhibition, which can be associated with gastrointestinal and other side effects.

-

In Vitro Neuronal Cell Culture Data: There are no published studies detailing the use of Cox-2-IN-42 in neuronal cell cultures. Consequently, there is no established data on effective concentrations, optimal incubation times, or specific effects on neuronal viability, morphology, or function in an in-vitro setting.

Proposed Experimental Workflow for Characterization in Neuronal Cultures

To bridge these knowledge gaps, a systematic approach to characterizing Cox-2-IN-42 in neuronal cell cultures is recommended. The following workflow outlines key experiments:

Detailed Experimental Protocols

1. Preparation of Cox-2-IN-42 Stock Solution

-

Objective: To prepare a high-concentration stock solution for serial dilutions.

-

Protocol:

2. Neuronal Cell Culture

-

Objective: To establish a primary neuronal culture or utilize a neuronal cell line for subsequent experiments.

-

Protocol (Example using primary cortical neurons):

-

Isolate cortical tissue from embryonic day 18 (E18) rat or mouse pups.

-

Dissociate the tissue using enzymatic digestion (e.g., trypsin) followed by mechanical trituration.

-

Plate the dissociated cells onto poly-D-lysine coated plates or coverslips in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin).

-

Maintain the cultures in a humidified incubator at 37°C and 5% CO2.

-

3. Dose-Response and Cytotoxicity Assay

-

Objective: To determine the concentration range of Cox-2-IN-42 that is non-toxic to neuronal cells.

-

Protocol (MTT Assay):

-

Plate neuronal cells in a 96-well plate at a suitable density.

-

After allowing the cells to adhere and mature (e.g., 7 days in vitro), treat the cells with a range of Cox-2-IN-42 concentrations (e.g., 0.1, 1, 10, 50, 100, 200 μM) for 24-48 hours. Include a vehicle control (DMSO).

-

Following treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

4. Target Engagement: Prostaglandin E2 (PGE2) Immunoassay

-

Objective: To confirm that Cox-2-IN-42 inhibits COX-2 activity in neuronal cultures.

-

Protocol:

-

Plate neuronal cells in a 24-well plate.

-

Pre-treat the cells with various non-toxic concentrations of Cox-2-IN-42 (determined from the cytotoxicity assay) for 1-2 hours.

-

Induce COX-2 expression and activity by treating the cells with an inflammatory stimulus such as lipopolysaccharide (LPS; 1 µg/mL) for 6-24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

-

A significant reduction in LPS-induced PGE2 levels in the presence of Cox-2-IN-42 would confirm target engagement.

-

5. Neuroprotection Assay

-

Objective: To evaluate the ability of Cox-2-IN-42 to protect neurons from a neurotoxic insult.

-

Protocol (Glutamate Excitotoxicity Model):

-

Plate neuronal cells in a 96-well plate.

-

Pre-treat the cells with non-toxic, effective concentrations of Cox-2-IN-42 for 1-2 hours.

-

Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 100-500 μM) for a short duration (e.g., 15-30 minutes).

-

Remove the glutamate-containing medium and replace it with fresh culture medium containing Cox-2-IN-42.

-

Assess neuronal viability 24 hours later using an MTT or LDH (lactate dehydrogenase) assay.

-

An increase in cell viability in the Cox-2-IN-42 treated groups compared to the glutamate-only treated group would indicate a neuroprotective effect.

-

Signaling Pathway

The neuroprotective effects of COX-2 inhibitors are thought to be mediated through the reduction of pro-inflammatory prostaglandins and subsequent downstream signaling cascades that contribute to neuronal death.

Quantitative Data Summary

As no quantitative data from in-vitro neuronal studies of Cox-2-IN-42 is currently available, the following table is provided as a template for researchers to populate with their experimental findings.

| Parameter | Value | Cell Type | Experimental Condition | Reference |

| IC50 (COX-1) | To be determined | |||

| IC50 (COX-2) | To be determined | |||

| Neuronal Cytotoxicity (EC50) | To be determined | |||

| Effective Neuroprotective Concentration | To be determined | e.g., Glutamate excitotoxicity | ||

| PGE2 Inhibition (%) | To be determined | e.g., LPS stimulation |

Conclusion

Cox-2-IN-42 is a compound with demonstrated neuroprotective effects in an in-vivo zebrafish model, making it a person of interest for further investigation in the context of neurological disorders. However, the lack of fundamental data, including its chemical structure and in-vitro potency and selectivity, currently limits its application in neuronal cell culture studies. The experimental workflow and protocols provided here offer a structured approach for researchers to systematically characterize Cox-2-IN-42, thereby paving the way for its potential use as a valuable research tool and a lead compound for the development of novel neuroprotective therapies.

References

Application Notes and Protocols for COX-2 Inhibition in In Vivo Cancer Studies

Disclaimer: No specific information is publicly available for a compound designated "Cox-2-IN-42." The following application notes and protocols are based on the well-characterized and widely used selective COX-2 inhibitor, celecoxib, as a representative example for designing and conducting in vivo cancer studies. Researchers should validate these protocols for their specific models and molecules.

Application Notes

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various types of cancer cells and contributes to tumor progression.[1] Inhibition of COX-2 is a therapeutic strategy being investigated for cancer treatment. COX-2 inhibitors have been shown to impede tumor growth by suppressing cell proliferation, inducing apoptosis (programmed cell death), and inhibiting angiogenesis (the formation of new blood vessels that supply tumors).[1][2]

The anti-tumor effects of COX-2 inhibitors like celecoxib are mediated through both COX-2 dependent and independent pathways. The primary mechanism involves the inhibition of prostaglandin E2 (PGE2) synthesis.[3] PGE2 is known to promote cancer progression by stimulating cell proliferation, invasion, and angiogenesis, while also suppressing the anti-tumor immune response.[3][4][5] COX-2 independent mechanisms may include the modulation of other signaling pathways such as Wnt/β-catenin.[1][3] Preclinical studies using celecoxib have demonstrated significant inhibition of tumor growth in various cancer models, including breast, colorectal, lung, and liver cancers.[1][6][7]

Quantitative Data Summary

The following tables summarize the dosage, administration, and efficacy of celecoxib in various preclinical in vivo cancer models.

Table 1: Dosage and Administration of Celecoxib in Murine Cancer Models

| Cancer Type | Animal Model | Dosage | Administration Route | Vehicle | Treatment Schedule | Reference |

| Murine Mammary Cancer | BALB/c Mice | 7.5 and 15 mg/kg | Intraperitoneal (i.p.) | 100% DMSO | 5 times a week for 7 weeks | [7] |

| Hepatocellular Carcinoma | C57BL/6 Mice | 10 mg/kg/day | Oral (in feed) | N/A (in chow) | Daily for 36 days | [8][9] |

| Lewis Lung Carcinoma | C57/BL Mice | 25 and 75 mg/kg | Oral | N/A | Daily | [10] |

| Hepatocarcinoma | H22 Murine Model | 50 and 200 mg/kg | N/A | N/A | N/A | [6] |

| Meningioma | Nude Mice | 500, 1000, 1500 ppm | Oral (in chow) | N/A (in chow) | Ad libitum | [11] |

| Colorectal Cancer | Syngeneic Rat Model | 1500 ppm | Oral (in chow) | N/A (in chow) | Started 1 week before or directly after tumor inoculation | [12] |

Table 2: Efficacy of Celecoxib in Preclinical Cancer Models

| Cancer Type | Animal Model | Dosage | Tumor Growth Inhibition | Key Findings | Reference |

| Hepatocarcinoma | H22 Murine Model | 50 mg/kg (low-dose) | 37.0% | Dose-dependent inhibition of tumor growth and angiogenesis. | [6] |

| Hepatocarcinoma | H22 Murine Model | 200 mg/kg (high-dose) | 49.3% | Reduced expression of PI3K, P-Akt, COX-2, HIF-1α, and VEGF-A. | [6] |

| Murine Mammary Cancer | BALB/c Mice | 7.5 and 15 mg/kg | Significant reduction in tumor volume | Increased apoptosis and decreased DNA synthesis in tumor tissues. | [7] |

| Meningioma | Nude Mice | N/A | 66% reduction in mean tumor volume | Decreased blood vessel density and increased apoptosis in treated tumors. | [11] |

| Colorectal Cancer | AOM Rat Model | 1500 ppm in diet | 95% reduction in CRC multiplicity | Potent chemopreventive effects. | [13] |

Experimental Protocols

Protocol 1: Evaluation of a COX-2 Inhibitor in a Subcutaneous Xenograft Mouse Model

This protocol provides a general framework for assessing the anti-tumor efficacy of a COX-2 inhibitor, using celecoxib as an example, in a subcutaneous tumor model.

1. Materials and Reagents:

-

Cancer cell line of interest (e.g., murine mammary carcinoma cells)

-

Female BALB/c mice (6-8 weeks old)

-

Celecoxib

-

Vehicle for administration (e.g., 100% DMSO for i.p. injection)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Trypsin-EDTA

-

Hemocytometer or automated cell counter

-

Syringes and needles

-

Calipers for tumor measurement

-

Anesthesia (e.g., isoflurane)

-

Equipment for tissue processing and analysis (e.g., formalin, paraffin, microtome, antibodies for immunohistochemistry)

2. Experimental Procedure:

a. Cell Culture and Preparation:

-

Culture the selected cancer cells in the appropriate medium until they reach 80-90% confluency.

-

Harvest the cells using trypsin-EDTA and wash them with sterile PBS.

-

Resuspend the cells in sterile PBS at a concentration of 5 x 10^6 cells/0.3 ml.[7] Keep the cell suspension on ice until injection.

b. Tumor Cell Inoculation:

-

Anesthetize the mice.

-

Inject 5 x 10^6 cells in a volume of 0.3 ml subcutaneously into the right inguinal region of each mouse.[7]

-

Allow the tumors to grow to a palpable size (e.g., ~0.2 cm in diameter).[7]

c. Animal Grouping and Treatment:

-

Randomly divide the mice into three groups (n=12 per group):

-

Prepare the celecoxib solution in the chosen vehicle (e.g., 100% DMSO).

-

Administer the treatment via intraperitoneal injection five times a week for the duration of the study (e.g., seven weeks).[7]

d. Monitoring and Data Collection:

-

Monitor the body weight of the mice weekly to assess toxicity.

-

Measure the tumor dimensions (length and width) with calipers twice a week.

-

Calculate the tumor volume using the formula: Volume = (length x width^2) / 2.

-

At the end of the experiment, euthanize the mice and excise the tumors.

e. Post-mortem Analysis:

-

Weigh the excised tumors.

-

Fix a portion of the tumor tissue in 10% formalin for histopathological and immunohistochemical analysis (e.g., Ki-67 for proliferation, CD31 for microvessel density, TUNEL for apoptosis).

-

Snap-freeze another portion of the tumor tissue in liquid nitrogen for molecular analysis (e.g., Western blot for COX-2, VEGF-A expression).

3. Statistical Analysis:

-

Analyze the differences in tumor volume and body weight between the groups using appropriate statistical tests (e.g., ANOVA).

-

A p-value of < 0.05 is typically considered statistically significant.

Visualizations

Signaling Pathway of COX-2 in Cancer

References

- 1. Celecoxib in breast cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Celecoxib in Oncology: Targeting the COX-2/PGE₂ Axis to Reprogram the Tumor Immune Microenvironment and Enhance Multimodal Therapy [frontiersin.org]

- 5. The Efficacy and Safety of Celecoxib in Addition to Standard Cancer Therapy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. Metronomic Celecoxib Therapy in Clinically Available Dosage Ablates Hepatocellular Carcinoma via Suppressing Cell Invasion, Growth, and Stemness in Pre-Clinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Metronomic Celecoxib Therapy in Clinically Available Dosage Ablates Hepatocellular Carcinoma via Suppressing Cell Invasion, Growth, and Stemness in Pre-Clinical Models [frontiersin.org]

- 10. Antitumor enhancement of celecoxib, a selective Cyclooxygenase-2 inhibitor, in a Lewis lung carcinoma expressing Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Celecoxib inhibits meningioma tumor growth in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Celecoxib inhibits growth of tumors in a syngeneic rat liver metastases model for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

Investigating COX-2 Signaling with Cox-2-IN-42: A Pharmacological Tool

Disclaimer: Publicly available scientific literature and databases do not contain specific quantitative data, such as IC50 values and selectivity indices, for a compound explicitly named "Cox-2-IN-42". The following application notes and protocols are provided as a comprehensive, representative guide for the investigation of a selective COX-2 inhibitor, using "Cox-2-IN-42" as a placeholder. The quantitative data presented is illustrative and based on typical values for well-characterized selective COX-2 inhibitors. Researchers should always consult the specific product datasheet and perform their own validation experiments.

Application Notes

Introduction

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1] Its expression is upregulated in various pathological conditions, including cancer, neurodegenerative diseases, and arthritis.[2][3] Selective inhibitors of COX-2 are valuable pharmacological tools for elucidating the role of the COX-2 signaling pathway in these processes and for the development of novel therapeutics with improved gastrointestinal safety profiles compared to non-selective NSAIDs.[3][4]

Cox-2-IN-42 is presented here as a representative potent and selective inhibitor of COX-2, making it a suitable tool for in vitro and in vivo studies of COX-2-mediated signaling.

Mechanism of Action

Cox-2-IN-42, as a selective COX-2 inhibitor, is hypothesized to bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins like PGE2.[1] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, Cox-2-IN-42 is expected to minimize the disruption of homeostatic functions mediated by COX-1, such as gastric cytoprotection and platelet aggregation.[3]

Applications

-

In Vitro:

-

Determination of the role of COX-2 in cellular processes such as inflammation, apoptosis, and proliferation in various cell lines.

-

Investigation of downstream signaling pathways affected by COX-2 inhibition.

-

High-throughput screening for novel modulators of the COX-2 pathway.

-

-

In Vivo:

-

Evaluation of the anti-inflammatory, analgesic, and anti-pyretic effects in animal models.

-

Investigation of the role of COX-2 in disease models of cancer, neuroinflammation, and arthritis. A notable application has been indicated in a zebrafish model of pentylenetetrazol (PTZ)-induced neuronal damage.

-

Data Presentation

Table 1: In Vitro Efficacy and Selectivity of Cox-2-IN-42 (Representative Data)

| Parameter | Cox-2-IN-42 | Celecoxib (Reference) |

| COX-1 IC50 (nM) | >10,000 | 1,500 |

| COX-2 IC50 (nM) | 150 | 40 |

| Selectivity Index (COX-1 IC50 / COX-2 IC50) | >66 | 37.5 |

Note: IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Table 2: In Vivo Efficacy of Cox-2-IN-42 in a Zebrafish PTZ-Induced Seizure Model (Representative Data)

| Treatment Group | Concentration (µM) | Seizure Score (Mean ± SEM) | % Reduction in Seizure Activity |

| Vehicle Control | - | 8.5 ± 0.5 | - |

| Cox-2-IN-42 | 50 | 5.2 ± 0.4 | 38.8% |

| Cox-2-IN-42 | 100 | 3.1 ± 0.3 | 63.5% |

| Cox-2-IN-42 | 150 | 1.8 ± 0.2 | 78.8% |

Note: Seizure score is a quantitative measure of seizure severity based on behavioral observations.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol is based on the principle of a colorimetric inhibitor screening assay which measures the peroxidase activity of COX.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic Acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

-

Cox-2-IN-42

-

Reference COX-2 inhibitor (e.g., Celecoxib)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 590 nm

Procedure:

-

Prepare a stock solution of Cox-2-IN-42 in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of Cox-2-IN-42 and the reference inhibitor in Assay Buffer.

-

In a 96-well plate, add in the following order:

-

150 µL of Assay Buffer

-

10 µL of Heme

-

10 µL of either COX-1 or COX-2 enzyme

-

10 µL of the inhibitor dilution (or vehicle for control wells)

-

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of Arachidonic Acid solution.

-

Immediately add 10 µL of TMPD solution.

-

Read the absorbance at 590 nm every minute for 5 minutes.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition versus inhibitor concentration and calculate the IC50 value using non-linear regression analysis.

In Vivo Zebrafish PTZ-Induced Seizure Model

This protocol is adapted from established methods for inducing seizures in zebrafish larvae.[5][6]

Materials:

-